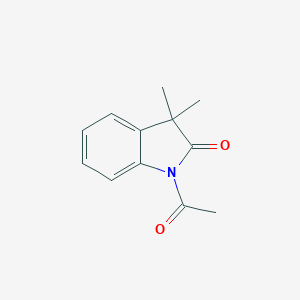
1-Acetyl-3,3-dimethylindolin-2-one
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Acetyl-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the acetylation of 3,3-dimethyl-1,3-dihydro-indol-2-one using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1-Acetyl-3,3-dimethylindolin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Acetyl-3,3-dimethylindolin-2-one can be compared with other similar compounds, such as:
- 1-Acetyl-2-methyl-1,2-dihydro-3H-indol-3-one
- 1-Acetyl-3-isopropylidene-1,3-dihydro-indol-2-one
- 5-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific acetyl and dimethyl groups, which contribute to its distinct reactivity and applications.
Propriétés
Numéro CAS |
72934-84-0 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24g/mol |
Nom IUPAC |
1-acetyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3 |
Clé InChI |
WSBBBRWBBKHEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














